

(-)-Cyclophenin: A Benzodiazepine Alkaloid Metabolite from Fungal Sources

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Compound of Interest

Compound Name: (-)-Cyclophenin

Cat. No.: B15576796

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclophenin is a naturally occurring benzodiazepine alkaloid, a class of secondary metabolites produced by various species of the *Penicillium* fungus, notably *Penicillium cyclopium* and *Penicillium aurantiogriseum*.^[1] As a metabolite, it is part of a larger family of related compounds, including cyclophenol. The core chemical structure of **(-)-cyclophenin** is 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione.^[1] This intricate structure has drawn interest from the scientific community, leading to investigations into its biosynthesis, chemical properties, and biological activities.

Recent studies have highlighted the potential of **(-)-cyclophenin** and its analogues as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This discovery has positioned **(-)-cyclophenin** as a compound of interest in the ongoing search for novel antiviral agents. This technical guide provides a comprehensive overview of **(-)-cyclophenin**, focusing on its biosynthetic pathway, quantitative biological data, and detailed experimental protocols for its isolation and activity assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(-)-Cyclophenin** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃	PubChem CID: 271117[1]
Molecular Weight	294.30 g/mol	PubChem CID: 271117[1]
IUPAC Name	4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione	PubChem CID: 271117[1]
CAS Number	20007-87-8	PubChem CID: 271117

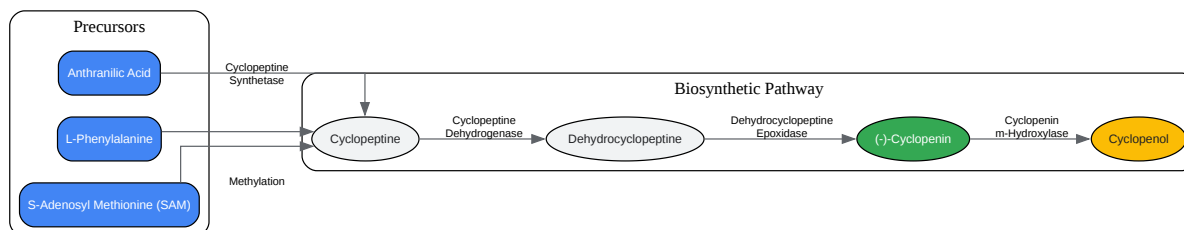
Biosynthesis of (-)-Cyclophenin

The biosynthesis of **(-)-cyclophenin** is a multi-step enzymatic process that originates from two primary amino acid precursors: anthranilic acid and L-phenylalanine. A methyl group is also contributed by S-adenosyl methionine (SAM). The pathway involves a series of enzymatic modifications, including cyclization, dehydrogenation, epoxidation, and hydroxylation, to yield the final complex structure of cyclophenin and its related metabolite, cyclophenol.

The key enzymes identified in the biosynthetic pathway of cyclophenin in *Penicillium cyclopium* are:

- Cyclopeptide Synthetase: Catalyzes the initial condensation of the precursor amino acids.
- Cyclopeptide Dehydrogenase: Responsible for a dehydrogenation step in an intermediate.
- Dehydrocyclopeptide Epoxidase: Catalyzes the formation of an epoxide ring.
- Cyclophenin m-Hydroxylase: Involved in the hydroxylation of cyclophenin to form cyclophenol.

Below is a diagram illustrating the proposed biosynthetic pathway of **(-)-Cyclophenin**.



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Biosynthetic pathway of **(-)-Cyclophenin**.

Quantitative Data on Biological Activity

Recent research has focused on the potential of **(-)-cyclophenin** and its analogues as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. The following table summarizes the in vitro inhibitory activity of **(-)-cyclophenin** and related compounds isolated from *Penicillium citrinum*.

Compound	SARS-CoV-2 Mpro IC ₅₀ (μM)
Cyclopeptin (S- and R-isomers)	0.36
Dehydrocyclopeptin	0.89
(-)-Cyclophenin	> 10
Cyclophenol	0.64
GC376 (Positive Control)	0.45

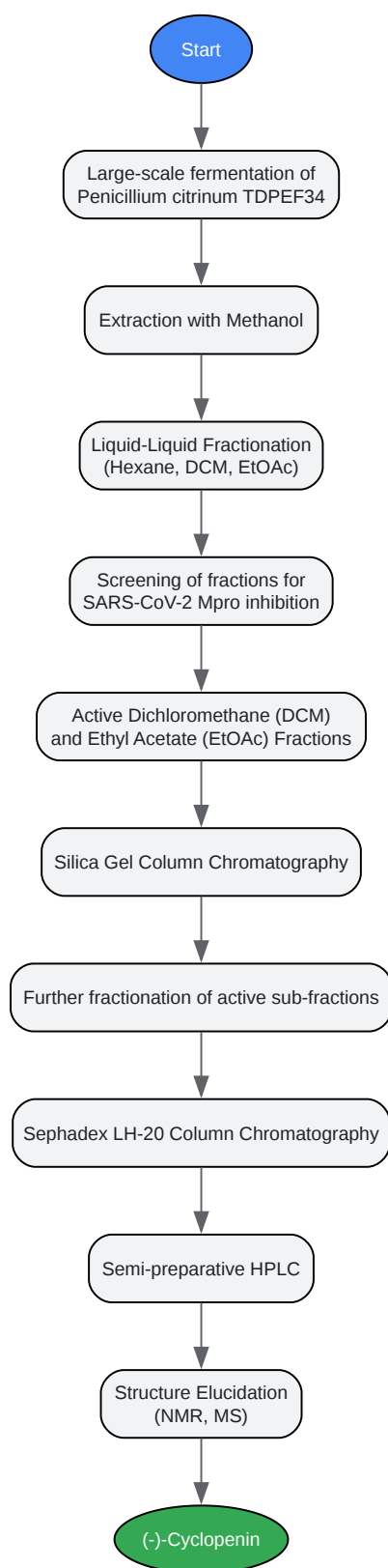
Data sourced from El-Sayed et al., 2021.

Experimental Protocols

This section provides detailed methodologies for the bio-guided isolation of **(-)-cycloopenin** and the in vitro assay for SARS-CoV-2 Mpro inhibition, based on the work of El-Sayed et al. (2021).

Bio-guided Isolation of **(-)-Cycloopenin** from *Penicillium citrinum*

The following diagram outlines the workflow for the isolation of **(-)-cycloopenin**.



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Workflow for the isolation of **(-)-Cyclophenin**.

Methodology:

- **Fermentation:** *Penicillium citrinum* TDPEF34 is cultured on a large scale in a suitable medium under static conditions at 25°C for 30 days.
- **Extraction:** The fungal biomass and broth are extracted with methanol. The combined extracts are dried under vacuum.
- **Fractionation:** The total extract is subjected to liquid-liquid partitioning using solvents of increasing polarity: hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).
- **Bio-guided Screening:** The resulting fractions are screened for their inhibitory activity against SARS-CoV-2 Mpro.
- **Chromatographic Separation:** The active fractions (typically DCM and EtOAc) are subjected to a series of chromatographic separations, including silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate sub-fractions.
- **Purification:** The sub-fractions showing the highest activity are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
- **Structure Elucidation:** The pure compounds are identified and characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of **(-)-cyclophenin** against SARS-CoV-2 Mpro can be determined using a fluorescence resonance energy transfer (FRET)-based assay.

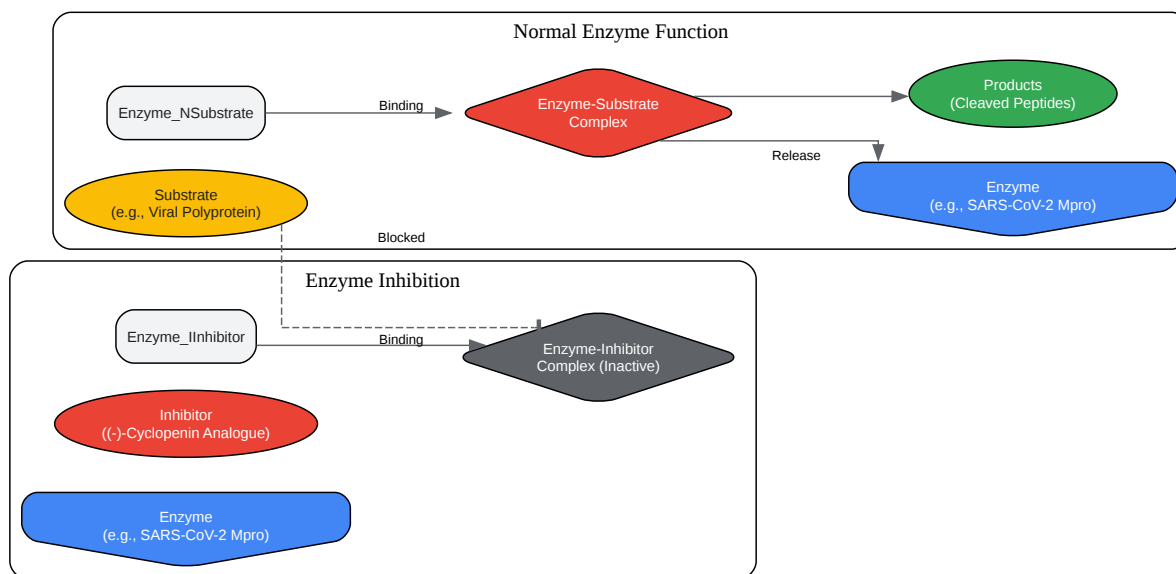
Methodology:

- **Reagents and Materials:**
 - Recombinant SARS-CoV-2 Mpro
 - FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Test compound (**(-)-cyclopenin**) dissolved in DMSO
- Positive control (e.g., GC376)
- 384-well microplates
- Fluorescence plate reader
- Assay Procedure: a. Add the assay buffer to the wells of the 384-well plate. b. Add the test compound at various concentrations. c. Add the SARS-CoV-2 Mpro enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the FRET substrate. e. Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time. f. Calculate the percentage of inhibition based on the fluorescence signal of the control (enzyme and substrate without inhibitor) and blank (substrate only) wells. g. Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action: Enzyme Inhibition

(-)-Cyclopenin and its analogues are believed to exert their biological effects through the inhibition of specific enzymes. In the case of SARS-CoV-2 Mpro, these compounds are thought to bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins, which is a crucial step in the viral replication cycle. The diagram below illustrates the general principle of competitive enzyme inhibition.



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Mechanism of competitive enzyme inhibition.

Conclusion and Future Directions

(-)-Cyclophenin, a benzodiazepine alkaloid metabolite from *Penicillium* species, represents a fascinating natural product with a complex biosynthetic pathway and noteworthy biological activities. The recent identification of its analogues as potent inhibitors of SARS-CoV-2 Mpro underscores the potential of fungal metabolites in drug discovery. Further research is warranted to fully elucidate the biosynthetic gene cluster responsible for cyclophenin production, which could open avenues for synthetic biology approaches to generate novel analogues with improved therapeutic properties. Additionally, a deeper understanding of the structure-activity relationships of cyclophenin derivatives and their interactions with various biological targets will

be crucial for their development as potential therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and virology.

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References

- 1. RSC - Page load error [pubs.rsc.org]
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